![molecular formula C29H32N2O4S2 B13444454 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole](/img/structure/B13444454.png)
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole is a complex organic compound that features a pyrrolidine ring, an indole core, and phenylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole typically involves multiple steps, including the formation of the indole core, the introduction of the pyrrolidine moiety, and the attachment of phenylsulfonyl groups. Common synthetic routes may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrrolidine Moiety: This step often involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The pyrrolidine ring can be introduced via nucleophilic substitution or addition reactions.
Attachment of Phenylsulfonyl Groups: This can be done through sulfonylation reactions, where phenylsulfonyl chloride reacts with the indole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole or phenylsulfonyl groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1H-indole: Lacks the phenylsulfonyl groups, resulting in different chemical and biological properties.
1,5-Bis[2-(phenylsulfonyl)ethyl]-1H-indole:
3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1H-indole-2-carboxylic acid: Contains a carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
The presence of both the pyrrolidine moiety and phenylsulfonyl groups in 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-1,5-bis[2-(phenylsulfonyl)ethyl]-1H-indole makes it unique compared to similar compounds
特性
分子式 |
C29H32N2O4S2 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
5-[2-(benzenesulfonyl)ethyl]-1-(benzenesulfonylmethyl)-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole |
InChI |
InChI=1S/C29H32N2O4S2/c1-30-17-8-9-25(30)20-24-21-31(22-37(34,35)27-12-6-3-7-13-27)29-15-14-23(19-28(24)29)16-18-36(32,33)26-10-4-2-5-11-26/h2-7,10-15,19,21,25H,8-9,16-18,20,22H2,1H3/t25-/m1/s1 |
InChIキー |
FHYHBTMNNIKFTH-RUZDIDTESA-N |
異性体SMILES |
CN1CCC[C@@H]1CC2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
正規SMILES |
CN1CCCC1CC2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4)CS(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


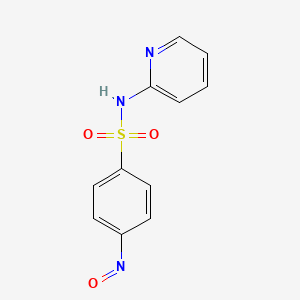

![(S)-1-(1-Isopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444389.png)

![2-Benzyl-2,8-diazaspiro[4.6]undecane](/img/structure/B13444402.png)
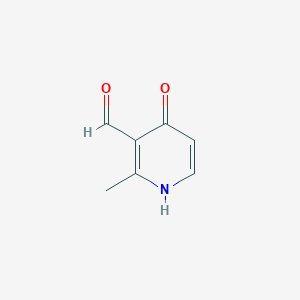
![2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride](/img/structure/B13444413.png)
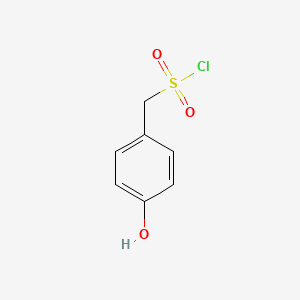
![(5E)-5,6-Dideoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-Alpha-D-xylo-hex-5-enofuranose](/img/structure/B13444424.png)
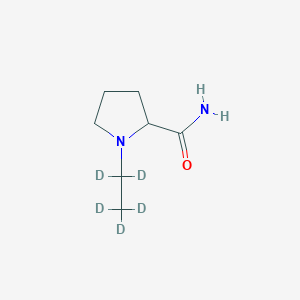
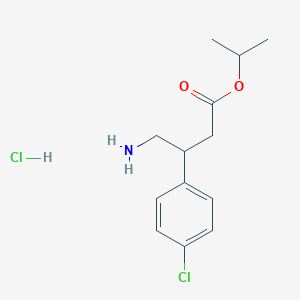
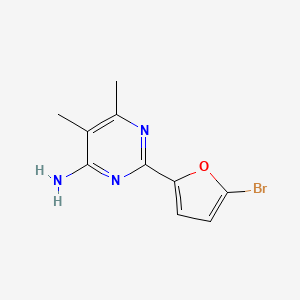
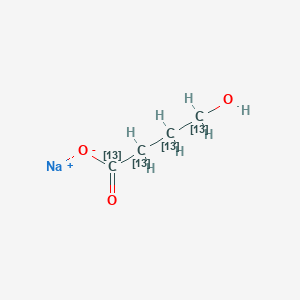
![N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-lambda4-sulfanylidene]urea](/img/structure/B13444449.png)
